Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
The compound is a derivative of the 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold . This core structure is found in several pharmaceutical drugs and has been the subject of considerable interest due to its ability to orient key pharmacophores in well-defined three-dimensional space .
Synthesis Analysis
The synthesis of similar compounds, such as 3-azabicyclo[3.1.0]hexane-6-carboxylates, has been achieved through dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings . This process can be conducted with high levels of diastereoselectivity .
Scientific Research Applications
Synthesis and Antimalarial Activities
Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, with side chains varying in length and substituents, have been synthesized and evaluated for their in vitro activity against P. falciparum and antimycobacterium, as well as for their cytotoxic activity against Vero cell. This research indicates the potential for derivatives of the mentioned compound in antimalarial applications (Nongpanga Ningsanont et al., 2003).
Fluorination and Isomer Synthesis
Research on substituted 6-fluoro-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylates has uncovered a synthetic route involving the reaction of substituted 6,8-dioxo-2,3,7-triazabicyclo[3.3.0]oct-3-en-4-carboxylates with N-fluoropyridinium tetrafluoroborate, yielding a mixture of exo- and endo-isomers. This study showcases the chemical versatility and reactivity of the core structure, opening pathways for novel derivatives (A. Molchanov et al., 2002).
Reaction Mechanisms and Derivative Synthesis
Investigations into the reaction mechanisms of related azabicyclo compounds have provided insights into double rearrangements and the formation of pentasubstituted pyrroles, indicating the compound's potential as a precursor in complex organic synthesis processes. These studies contribute to a deeper understanding of the compound's reactivity and potential applications in synthesizing structurally diverse molecules (A. Dehnel & J. Kanabus‐kaminska, 1987).
Novel Synthetic Routes
The synthesis of 2-azabicyclo[2.1.1]hexanes, which possess the skeleton of naturally occurring insect antifeedants, highlights an innovative approach to accessing the core structure of Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate. This research provides a foundation for the development of new compounds with potential applications in agriculture and pest management (C. Stevens & N. Kimpe, 1996).
Mechanism of Action
Target of Action
The compound, Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, is a crucial component in several antiviral medications . It is used in the synthesis of drugs like boceprevir and pf-07321332 . These drugs are known to inhibit proteases, which are enzymes that play a key role in the life cycle of viruses .
Biochemical Pathways
The compound is involved in the synthesis of drugs that target viral proteases . Proteases are enzymes that cleave proteins and are essential for the life cycle of viruses. By inhibiting these enzymes, the drugs prevent the virus from replicating, thereby stopping the infection.
Result of Action
The result of the action of this compound, when used in the synthesis of antiviral drugs, is the inhibition of viral replication. This is achieved by targeting and inhibiting viral proteases, which are essential for the life cycle of the virus .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-2-20-14(19)11-9-10(11)13(18)16(12(9)17)8-5-3-7(15)4-6-8/h3-6,9-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEMMWQYRMVEAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145463 | |
Record name | Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318237-88-6 | |
Record name | Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318237-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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